molecular formula C22H23N7O2S B11486189 2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide

2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B11486189
M. Wt: 449.5 g/mol
InChI Key: IUYPFCPBWQELJL-UHFFFAOYSA-N
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Description

2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications, particularly in the fields of chemistry and materials science

Preparation Methods

The synthesis of 2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzotriazole Moiety: This step involves the synthesis of the benzotriazole ring, which can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Phenoxy Group: The benzotriazole is then functionalized with a phenoxy group through a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The phenoxy-substituted benzotriazole is further reacted with hydrazine and an appropriate aldehyde to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then treated with a thiol compound to introduce the sulfanyl group.

    Cyclopropylacetamide Formation: Finally, the compound is reacted with cyclopropylamine and acetic anhydride to form the cyclopropylacetamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used as an additive in materials science, particularly in the development of UV stabilizers and corrosion inhibitors for polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to absorb UV light, providing photostability to materials. The triazole ring and sulfanyl group may contribute to the compound’s biological activities by interacting with enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. The cyclopropylacetamide group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide include other benzotriazole derivatives, such as:

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in polymers.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Used in similar applications as a UV absorber.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV stabilizer with high efficiency.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of photostability, biological activity, and chemical reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N7O2S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[5-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C22H23N7O2S/c1-14-7-10-19(18(11-14)29-26-16-5-3-4-6-17(16)27-29)31-12-20-24-25-22(28(20)2)32-13-21(30)23-15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,23,30)

InChI Key

IUYPFCPBWQELJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3CC3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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